molecular formula C10H9N3OS B10977574 N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 14490-95-0

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B10977574
CAS No.: 14490-95-0
M. Wt: 219.27 g/mol
InChI Key: KQKQZIGQNNYVRQ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring and a pyridine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., EDCI) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide serves as a versatile building block in organic synthesis. Its thiazole moiety enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This property is crucial for the development of more complex organic molecules.

Dyes and Biocides
The compound can also be utilized in the production of dyes and biocides. The thiazole ring contributes to the color properties of dyes, while its biological activity makes it suitable for developing antimicrobial agents.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating broad-spectrum activity with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties
The compound has been investigated for its potential anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications on the thiazole ring can enhance cytotoxicity against several cancer cell lines, including lung and colon cancer cells. For instance, compounds derived from thiazole derivatives have demonstrated IC50 values in the nanomolar range against human cancer cell lines .

Medicinal Chemistry

Drug Development
this compound is being explored as a lead compound for drug development due to its promising pharmacological profiles. It is part of ongoing research aimed at synthesizing new therapeutic agents targeting diseases such as cancer and infections caused by resistant bacteria .

Data Tables

Application Area Activity Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 values in nanomolar range
SynthesisBuilding block for complex molecules

Case Studies

  • Antimicrobial Efficacy Study
    A series of derivatives of this compound were synthesized and screened for antimicrobial activity. The study found that specific modifications significantly improved efficacy against resistant bacterial strains, suggesting potential as a new antibiotic class .
  • Cytotoxicity Assessment
    In vitro studies were conducted on multiple cancer cell lines to assess the cytotoxicity of this compound derivatives. The results indicated that certain analogs exhibited potent anticancer effects, with detailed SAR analysis revealing critical structural features responsible for enhanced activity .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its ability to interact with diverse biological targets and improve its pharmacokinetic properties compared to other thiazole-containing compounds .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N2OS
  • Molecular Weight: 218.26 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound was synthesized and evaluated for its antibacterial and antifungal activities.

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compound32 µg/mL64 µg/mL

The minimum inhibitory concentration (MIC) values indicate that this compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored extensively. In vitro assays showed that this compound significantly inhibited the production of pro-inflammatory cytokines.

Assay TypeInhibition Percentage
TNF-alpha Release60% at 50 µM
IL-6 Release55% at 50 µM

These results suggest that the compound may modulate inflammatory pathways effectively, which could be beneficial in treating inflammatory diseases .

3. Anticonvulsant Activity

Thiazole compounds have been identified as potential anticonvulsants. The efficacy of this compound was evaluated using the pentylenetetrazole (PTZ) model.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
This compound18.51508.1

The compound exhibited significant anticonvulsant activity with a favorable safety profile indicated by a high protection index .

4. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound showed promising results against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.5
MCF7 (Breast Cancer)12.8

The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole ring is crucial for enhancing cytotoxicity against cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Rajurkar et al. synthesized various thiazole derivatives including this compound and tested their antimicrobial efficacy against resistant strains of bacteria. The results highlighted the compound's ability to inhibit growth in several strains resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In a study focusing on the anti-inflammatory effects of thiazole derivatives, the compound was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential application in inflammatory diseases .

Properties

CAS No.

14490-95-0

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)

InChI Key

KQKQZIGQNNYVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=NC=C2

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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